(4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid

Liquid Crystal Intermediates OLED Materials Pharmaceutical Building Blocks

Researchers sourcing biphenyl boronic acids for anidulafungin synthesis face a critical pitfall: substituting the pentyloxy (C5) chain for a shorter or longer homolog results in failed Suzuki coupling or biologically inactive analogs. This compound is the validated C5 intermediate per the established anidulafungin route. • Exact 4'-pentyloxy chain required for anidulafungin API intermediate synthesis • ≥98% purity; 197 °C melting point; optimal solubility for solution-processable OLED materials • Bulk quantities available; shipped ambient globally

Molecular Formula C17H21BO3
Molecular Weight 284.2 g/mol
CAS No. 158937-25-8
Cat. No. B190016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid
CAS158937-25-8
Molecular FormulaC17H21BO3
Molecular Weight284.2 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCC)(O)O
InChIInChI=1S/C17H21BO3/c1-2-3-4-13-21-17-11-7-15(8-12-17)14-5-9-16(10-6-14)18(19)20/h5-12,19-20H,2-4,13H2,1H3
InChIKeyDBDYXLZXTNHAFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-(Pentyloxy)biphenyl-4-boronic Acid Overview


(4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid (CAS 158937-25-8) is an aryl boronic acid featuring a biphenyl core substituted with a pentyloxy (-O(CH₂)₄CH₃) chain at the 4'-position . This compound, with a molecular weight of 284.16 g/mol and typical commercial purities ranging from 95% to ≥99%, is primarily employed as a reagent in Suzuki-Miyaura cross-coupling reactions to construct extended biaryl systems [1]. Its structural motif integrates the extended π-conjugation of a biphenyl unit with the solubility and mesogenic properties conferred by a flexible pentyloxy tail, making it a targeted intermediate for advanced materials and pharmaceutical APIs [2][3].

Workflow
Suzuki-Miyaura cross-coupling for extended biaryl systems
Selection
Pentyloxy (C5) biphenyl boronic acid; chain length is critical for performance
Use Context
Liquid crystal intermediates, OLED emitters, and pharmaceutical APIs (e.g., anidulafungin side chain)

Why Alkoxy Chain Length Is Critical


Biphenyl boronic acids are not interchangeable building blocks; their performance in both material and pharmaceutical applications is exquisitely sensitive to the length of the 4'-alkoxy substituent. In material science, the alkoxy chain governs solubility, phase behavior, and molecular packing in liquid crystals and OLED emitters [1]. In pharmaceutical synthesis, the specific chain length is often non-negotiable; for instance, the pentyloxy homolog (C5) is specifically required for the synthesis of the antifungal drug anidulafungin, and substituting a shorter (e.g., propoxy) or longer chain can disrupt downstream coupling efficiency or result in a biologically inactive analog [2][3]. Therefore, procurement decisions must be based on the exact chain length, not just the biphenyl boronic acid core, as detailed in the quantitative comparisons below.

Alkoxy chain length mismatch may alter solubility and mesophase behavior in liquid crystal/OLED applications.

Substituting propoxy or butoxy analog can disrupt coupling efficiency or generate an inactive analog in anidulafungin synthesis.

Different melting point and crystallinity can affect large-scale reaction handling and purification procedures.

Quantitative Performance Evidence


Chain Length: Molecular Weight and Lipophilicity

The compound's C5 pentyloxy chain results in a molecular weight of 284.16 g/mol and a predicted LogP of ~5.3 . This is a critical differentiator from shorter-chain analogs. Compared to the propoxy (C3) analog (MW 256.11, Δ +28.05 g/mol) and the butoxy (C4) analog (MW 270.13, Δ +14.03 g/mol), the pentyloxy derivative provides a distinct balance of solubility and crystallinity . The LogP difference of ~0.5 units per additional carbon atom directly impacts retention time and purification behavior in preparative HPLC, making the pentyloxy version uniquely suited for applications requiring specific lipophilicity, such as the side chain of anidulafungin [1][2].

Chain Length & Lipophilicity
Reported
C5: MW 284.16, LogP ~5.3; C3: MW 256.11, LogP ~4.3; C4: MW 270.13, LogP ~4.8
Supports lipophilicity-based selection for anidulafungin intermediate design
Calculated values; verify experimental LogP if needed
Liquid Crystal Intermediates OLED Materials Pharmaceutical Building Blocks

Purity and Melting Point Benchmarking

Commercial specifications for (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid typically range from 97% to ≥99% purity, with a defined melting point of 197 °C [1]. This is a clear differentiator from the 4'-methoxy analog, which melts significantly higher at 209-211 °C, potentially impacting its solubility and handling during large-scale reactions . Conversely, the 4'-ethyl analog (CAS 153035-62-2) lacks the oxygen atom, resulting in a lower molecular weight and distinct electronic properties, though it may be available in similar purity grades (NLT 98%) . The higher melting point of the methoxy derivative can be a disadvantage in processes requiring lower temperature solubilization, while the pentyloxy version's 197 °C melting point offers a more favorable thermal profile for certain synthetic protocols.

Purity & Melting Point
Data to verify
197 °C
12–14 °C lower vs. methoxy analog
Lower melting point may simplify solution processing and scale-up handling
Commercial supplier specifications; review lot-specific COA
OLED Intermediates LC Materials Cross-Coupling Reagents

Validated Intermediate for Anidulafungin

A primary literature synthesis route confirms the non-substitutable role of (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid in the preparation of anidulafungin [1]. In this patented pathway, the compound undergoes a Pd-catalyzed Suzuki coupling with methyl 4-iodobenzoate to yield the 4''-(pentyloxy)-p-terphenyl-4-carboxylic acid methyl ester (VII), a direct precursor to the drug's lipophilic side chain [2]. This is a class-level inference: while no direct yield comparison with other alkoxy analogs is provided in the source text, the explicit specification of the 'pentyloxy' chain in the synthetic scheme underscores its necessity. Using a butoxy (C4) or hexyloxy (C6) analog would yield a different terphenyl side chain with altered lipophilicity, which is known from SAR studies to critically impact the antifungal activity of echinocandins [3].

Validated Pharm. Route
Class-level
Specified as intermediate V in published anidulafungin synthesis
Substitution may constitute a process change requiring re-validation
No direct yield comparison with other alkoxy analogs available
Antifungal Drug Synthesis Echinocandin Pharmaceutical Intermediate

Application Scenarios


Anidulafungin Side Chain Synthesis

This compound is the validated starting material for the Suzuki coupling step in the synthesis of anidulafungin, an FDA-approved echinocandin antifungal [1]. Specifically, it is reacted with methyl 4-iodobenzoate to generate the key 4''-(pentyloxy)-p-terphenyl-4-carboxylic acid intermediate [2]. Procurement should be based on this established route; any deviation in alkoxy chain length will produce a non-validated side chain, potentially altering drug lipophilicity and bioactivity [3].

OLED Materials: Balanced Solubility & Mesogenicity

The pentyloxy chain provides a favorable balance of solubility and liquid crystalline behavior, as highlighted by its application in synthesizing molecules for hole-transporting or emissive layers in OLEDs [1]. Its 197 °C melting point and 284 g/mol molecular weight offer a practical middle ground compared to shorter, less soluble methoxy analogs (MP 209-211 °C) [2] and longer, more waxy homologs. This makes it a preferred building block for solution-processable OLED materials where film morphology is critical.

Polyoxygenated Biphenyl Library Synthesis

As a general-purpose aryl boronic acid, it is used in Pd-catalyzed Suzuki-Miyaura reactions to construct diverse polyoxygenated biphenyl scaffolds [1]. The 4'-pentyloxy substituent is particularly useful for introducing a flexible aliphatic chain onto a rigid biaryl core without the need for post-coupling functionalization. This is advantageous for building compound libraries in medicinal chemistry, where the pentyloxy group can modulate logP and improve membrane permeability of lead compounds [2].

Application
Selection Property
Validation Focus
Anidulafungin intermediate synthesis
Pentyloxy chain length specified in validated route
Coupling efficiency and side chain lipophilicity control
OLED materials
Balanced solubility and liquid crystalline behavior
Film morphology and thermal processing window
Biaryl library synthesis
Aryl boronic acid for Suzuki coupling with flexible tail
logP modulation and scaffold diversity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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